2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15679294
InChI: InChI=1S/C18H19Br2N3O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)21-12-13-10-14(19)11-15(20)18(13)24/h2-5,10-12,24H,6-9H2,1H3/b21-12+
SMILES:
Molecular Formula: C18H19Br2N3O2
Molecular Weight: 469.2 g/mol

2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol

CAS No.:

Cat. No.: VC15679294

Molecular Formula: C18H19Br2N3O2

Molecular Weight: 469.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol -

Specification

Molecular Formula C18H19Br2N3O2
Molecular Weight 469.2 g/mol
IUPAC Name 2,4-dibromo-6-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Standard InChI InChI=1S/C18H19Br2N3O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)21-12-13-10-14(19)11-15(20)18(13)24/h2-5,10-12,24H,6-9H2,1H3/b21-12+
Standard InChI Key ASZJQKOMVDBGST-CIAFOILYSA-N
Isomeric SMILES COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C(=CC(=C3)Br)Br)O
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C(=CC(=C3)Br)Br)O

Introduction

2,4-Dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol is a synthetic organic compound characterized by its unique molecular structure, which includes bromine substitutions, a piperazine ring, and a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activity, including antimicrobial and anticancer properties. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol involves multiple steps:

  • Bromination: The phenol precursor is brominated at positions 2 and 4 using brominating agents like bromine or N-bromosuccinimide.

  • Imine Formation: The aldehyde group on the phenol reacts with a piperazine derivative containing a methoxyphenyl group to form an imine linkage.

  • Purification: The product is purified through recrystallization or chromatographic techniques.

This process typically requires controlled conditions such as specific solvents (e.g., ethanol or dichloromethane), temperatures, and catalysts to ensure high yields.

Spectroscopic Data

The identification and confirmation of the compound are achieved through various spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Signals for aromatic protons, methoxy group (~3.7 ppm), and piperazine protons (~2.9–3.2 ppm).

    • ¹³C NMR: Distinct peaks for aromatic carbons and aliphatic carbons in the piperazine ring.

  • IR Spectroscopy:

    • Characteristic bands for phenolic O-H stretching (~3200–3600 cm⁻¹) and C=N stretching (~1600 cm⁻¹).

  • Mass Spectrometry:

    • Molecular ion peak at m/z = 432 confirming the molecular weight.

Biological Significance

The compound's structural features suggest potential pharmacological applications:

  • Antimicrobial Activity:

    • Bromine atoms enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

    • The imine group may interact with microbial enzymes or DNA.

  • Anticancer Potential:

    • The phenolic hydroxyl group can generate reactive oxygen species (ROS), inducing apoptosis in cancer cells.

    • Piperazine derivatives are known to exhibit cytotoxicity against certain tumor cell lines.

  • Molecular Docking Studies:
    Computational studies indicate that the compound may bind effectively to bacterial or cancer-related enzymes due to its planar aromatic structure and hydrogen bonding capabilities.

Applications in Medicinal Chemistry

This compound serves as a scaffold for designing new drugs due to its versatile functional groups. Potential applications include:

  • Development of broad-spectrum antibiotics.

  • Design of anticancer agents targeting specific pathways.

  • Use as a lead compound in drug discovery programs.

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